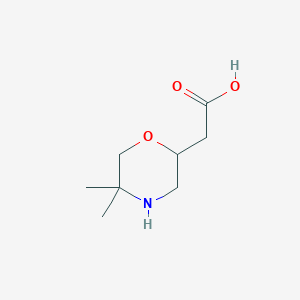

2-(5,5-Dimethylmorpholin-2-yl)acetic acid

Description

Properties

IUPAC Name |

2-(5,5-dimethylmorpholin-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO3/c1-8(2)5-12-6(4-9-8)3-7(10)11/h6,9H,3-5H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEYCKMQSPUVYEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(CN1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861427 | |

| Record name | (5,5-Dimethylmorpholin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180863-28-9 | |

| Record name | 5,5-Dimethyl-2-morpholineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180863-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5,5-Dimethylmorpholin-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Biological activity of (S)-2-(5,5-Dimethylmorpholin-2-yl)acetic acid

The following technical guide details the biological activity, mechanism, and experimental applications of (S)-2-(5,5-Dimethylmorpholin-2-yl)acetic acid , widely recognized in the field of neuroscience and pharmacology by its code name, SCH 50911 .

A Selective GABA-B Receptor Antagonist[1][2][3][4]

Executive Summary

(S)-2-(5,5-Dimethylmorpholin-2-yl)acetic acid (SCH 50911) is a high-affinity, selective, and orally active antagonist of the GABA-B receptor .[1][2][3] Unlike earlier generations of antagonists (e.g., phaclofen, 2-hydroxysaclofen), SCH 50911 exhibits superior blood-brain barrier (BBB) penetration and potency.

Its primary utility lies in dissecting the physiological roles of GABA-B receptors in synaptic transmission, plasticity (LTP/LTD), and network excitability. It is a critical tool compound for investigating the pathophysiology of absence seizures, anxiety, and cognitive disorders.

Chemical Identity & Physicochemical Properties[3][4]

| Property | Specification |

| Common Name | SCH 50911 |

| IUPAC Name | (S)-2-(5,5-Dimethylmorpholin-2-yl)acetic acid |

| CAS Number | 160415-07-6 (HCl salt: 160415-06-5) |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Chirality | (S)-Enantiomer (Critical for binding affinity) |

| Solubility | Water (>100 mM), PBS (>100 mM), DMSO (Limited) |

| pKa | ~3.5 (Carboxylic acid), ~8.5 (Morpholine nitrogen) |

Structural Insight: The molecule features a morpholine ring constrained by a gem-dimethyl group at position 5. This structural modification serves two purposes:

-

Metabolic Stability: The methyl groups block cytochrome P450-mediated oxidation at the

-carbon, a common metabolic soft spot in morpholines. -

Conformational Lock: The steric bulk restricts the ring pucker, orienting the acetic acid tail (the pharmacophore) into the optimal position for interaction with the GABA-B orthosteric binding site.

Mechanism of Action

SCH 50911 functions as a competitive antagonist at the GABA-B receptor.[2][3]

-

Target: GABA-B receptors are metabotropic G-protein coupled receptors (GPCRs) that function as obligate heterodimers (GABA-B1 and GABA-B2 subunits).

-

Signaling Pathway: Activation of GABA-B normally leads to the recruitment of G

proteins. This inhibits Adenylyl Cyclase (reducing cAMP) and activates G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), causing neuronal hyperpolarization. -

Antagonism: SCH 50911 binds to the "Venus flytrap" domain of the GABA-B1 subunit, preventing the closure required for receptor activation. This blocks both the presynaptic inhibition of neurotransmitter release and the postsynaptic hyperpolarization.

Signaling Pathway Visualization

Caption: Schematic of GABA-B signaling. SCH 50911 competitively blocks the receptor, preventing Gi/o-mediated inhibition of Adenylyl Cyclase and activation of GIRK channels.

Biological Activity Profile

In Vitro Potency & Selectivity

SCH 50911 is distinguished by its high selectivity profile, making it a "clean" pharmacological probe.

-

Binding Affinity: IC

= 1.1 µM (Rat brain membranes).[1] -

Functional Potency: IC

= 3.0 µM (Inhibition of GABA-B autoreceptors).[2] -

Selectivity:

In Vivo Pharmacology[1][4]

-

CNS Penetration: Unlike peptide-based antagonists, the zwitterionic nature of SCH 50911 allows it to cross the BBB effectively.

-

Seizure Models:

-

Pro-convulsant: At high doses, blockade of inhibitory GABA-B tone can lower seizure threshold.

-

Absence Seizures: In the lethargic mouse model (lh/lh), SCH 50911 suppresses absence seizures, confirming the role of aberrant GABA-B signaling in this pathology.

-

-

GHB Reversal: SCH 50911 rapidly reverses the sedative and lethal effects of

-hydroxybutyric acid (GHB) overdose in mice, confirming GHB's mechanism is mediated via GABA-B. -

Cognition: Enhances Long-Term Potentiation (LTP) in the hippocampus by blocking presynaptic GABA-B autoreceptors, thereby facilitating glutamate release.

Experimental Protocols

A. Synthesis of SCH 50911 (Reconstructed Route)

Note: This protocol is based on the chiral pool synthesis method utilizing (R)-epichlorohydrin to establish the (S)-stereocenter.

Materials: 2-amino-2-methyl-1-propanol, (R)-epichlorohydrin, Sodium hydride (NaH), Toluene, Oxidizing agent (Jones reagent or TEMPO).

-

Ring Formation:

-

Dissolve 2-amino-2-methyl-1-propanol (1.0 eq) in dry toluene.

-

Add (R)-epichlorohydrin (1.1 eq) slowly.

-

Heat to reflux (cyclization occurs via nucleophilic attack of the alcohol on the epoxide, followed by displacement of the chloride by the amine).

-

Intermediate: [(2S)-5,5-dimethylmorpholin-2-yl]methanol.

-

-

Oxidation:

-

Dissolve the intermediate methanol in acetone.

-

Add Jones reagent (CrO₃/H₂SO₄) dropwise at 0°C until the orange color persists.

-

Quench with isopropanol.

-

-

Purification:

-

Extract with ethyl acetate, dry over MgSO₄.

-

Recrystallize the HCl salt from ethanol/ether.

-

Validation: Verify chirality via optical rotation (

) and structure via ¹H-NMR (look for gem-dimethyl singlets at ~1.2 ppm).

-

B. Electrophysiology: Validation of GABA-B Blockade

Objective: Confirm SCH 50911 activity in hippocampal slices.

-

Preparation: Prepare 300 µm transverse hippocampal slices from Sprague-Dawley rats in ice-cold ACSF.

-

Recording: Perform whole-cell patch-clamp on CA1 pyramidal neurons.

-

Agonist Challenge: Bath apply Baclofen (10 µM) .

-

Expected Response: Outward current (I_Bac) of 50-100 pA at -50 mV holding potential (mediated by GIRK channels).

-

-

Antagonist Application: Co-apply SCH 50911 (10-20 µM) .

-

Result: Rapid reversal of the outward current back to baseline.

-

-

Washout: Remove SCH 50911; the Baclofen current should recover (demonstrating reversibility).

References

-

Bolser, D. C., et al. (1995).[3] "The pharmacology of SCH 50911: a novel, orally-active GABA-B receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 274(3), 1393-1398.[1] Link

-

Blythin, D. J., et al. (1996).[3] "Substituted Morpholine-2S-acetic Acid Derivatives: SCH 50911 and Related Compounds as Novel GABA-B Antagonists." Bioorganic & Medicinal Chemistry Letters, 6(13), 1529-1534.[5] Link

-

Carai, M. A., et al. (2004).[4] "Protection by the GABA-B receptor antagonist, SCH 50911, of gamma-hydroxybutyric acid-induced mortality in mice."[3][6][4] European Journal of Pharmacology, 503(1-3), 77-80.[4] Link

-

Ong, J., et al. (1998).[3] "The morpholino-acetic acid analogue SCH 50911 is a selective GABA-B receptor antagonist in rat neocortical slices."[3] European Journal of Pharmacology, 362(1), 35-41. Link

-

Hosford, D. A., et al. (1995).[3] "Characterization of the antiabsence effects of SCH 50911, a GABA-B receptor antagonist, in the lethargic mouse model." Journal of Pharmacology and Experimental Therapeutics, 274(3), 1399-1403. Link

Sources

- 1. The pharmacology of SCH 50911: a novel, orally-active GABA-beta receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rndsystems.com [rndsystems.com]

- 4. Protection by the GABAB receptor antagonist, SCH 50911, of gamma-hydroxybutyric acid-induced mortality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. banglajol.info [banglajol.info]

- 6. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

Mechanism of Action: 2-(5,5-Dimethylmorpholin-2-yl)acetic acid (SCH 50911)

[1]

Executive Summary

2-(5,5-Dimethylmorpholin-2-yl)acetic acid (Commonly: SCH 50911 ) is a synthetic, non-peptide small molecule that functions as a highly selective, competitive antagonist at the GABA-B receptor .[1][2][3][4] Unlike its structural predecessors, SCH 50911 offers oral bioavailability and blood-brain barrier (BBB) penetrability, making it a critical probe in neuropharmacology.[1]

Its primary mechanism involves the orthosteric blockade of the GABA-B1 subunit, preventing the activation of G_i/o proteins. This blockade disinhibits neuronal signaling, effectively reversing the hyperpolarizing effects of endogenous GABA or agonists like baclofen. It is widely utilized to study synaptic plasticity, absence seizures, and the reversal of GHB (gamma-hydroxybutyrate) toxicity.[1]

Chemical Identity & Pharmacophore

The molecule represents a departure from the phosphinic acid-based GABA-B antagonists (e.g., CGP 35348).[1][5] Its morpholine core provides structural rigidity, while the 5,5-dimethyl substitution protects against metabolic degradation and enhances lipophilicity.[1]

| Feature | Specification |

| IUPAC Name | 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid |

| Common Identifier | SCH 50911 |

| CAS Number | 160415-07-6 (HCl salt); 180863-28-9 (Free acid) |

| Molecular Formula | C₈H₁₅NO₃ |

| Stereochemistry | The (2S) -enantiomer is the active pharmacophore.[1][4][6] |

| Selectivity | >60-fold selectivity for GABA-B over GABA-A; No affinity for dopamine or cholinergic receptors.[1] |

Structure-Activity Relationship (SAR)

The (2S) configuration aligns with the GABA binding pocket within the Venus Flytrap Domain (VFD) of the GABA-B1 subunit.[1] The acetic acid side chain mimics the carboxylate of GABA, facilitating ionic interaction with Arg207 and Arg65 , while the morpholine nitrogen (protonated at physiological pH) interacts with Glu465 . The 5,5-dimethyl group likely occupies a hydrophobic pocket, preventing the conformational closure of the VFD required for receptor activation.

Mechanism of Action: Signal Transduction Blockade

SCH 50911 acts as a silent antagonist .[1] It binds to the receptor without inducing the conformational change necessary to activate the associated G-protein. Its physiological impact is observed only in the presence of an agonist (GABA or Baclofen).[1]

The Blocked Pathway

Under normal conditions, GABA-B activation leads to neuronal inhibition via three main effectors.[1] SCH 50911 prevents these specific cascades:

-

Presynaptic Blockade (Ca²⁺ Channels):

-

Postsynaptic Blockade (GIRK Channels):

-

Endogenous:[1][7] Gβγ subunits activate G-protein Coupled Inwardly Rectifying Potassium (GIRK/Kir3) channels, causing K⁺ efflux and hyperpolarization.[1]

-

SCH 50911 Effect: Blocks GIRK opening, preventing the slow inhibitory postsynaptic potential (slow-IPSP) and maintaining membrane excitability.[1]

-

-

Adenylate Cyclase Modulation:

Pathway Visualization

The following diagram illustrates the specific nodes inhibited by SCH 50911 within the GABAergic synapse.

Caption: SCH 50911 competitively binds the GABA-B receptor, preventing Gi/o coupling and thereby blocking downstream inhibition of Ca2+ channels and activation of K+ channels.[1]

Experimental Applications & Protocols

Researchers utilize SCH 50911 primarily to isolate GABA-A mediated currents or to investigate the role of GABA-B in synaptic plasticity.[1]

Protocol 1: Electrophysiological Isolation of GABA-A Currents

To study pure GABA-A kinetics in hippocampal slices, GABA-B components must be silenced.[1]

-

Preparation: Prepare acute hippocampal slices (300-400 µm) in artificial cerebrospinal fluid (aCSF).[1]

-

Baseline Recording: Establish whole-cell patch-clamp configuration on CA1 pyramidal neurons. Stimulate Schaffer collaterals to evoke inhibitory postsynaptic currents (IPSCs).[1]

-

Pharmacological Isolation:

-

Add NBQX (10 µM) and AP5 (50 µM) to block AMPA and NMDA receptors.[1]

-

Record mixed GABAergic IPSCs (Fast GABA-A + Slow GABA-B).

-

-

SCH 50911 Application:

-

Validation: Washout is possible but slow; full recovery of the slow IPSC confirms competitive antagonism.

Protocol 2: Chemical Synthesis (Summary)

While commercially available, the synthesis of SCH 50911 highlights the creation of the chiral morpholine core.

-

Source: Adapted from Blythin et al. (1996).[1]

-

Core Steps:

-

Cyclization: Reaction of a chiral amino alcohol precursor with a halo-acetyl derivative to form the morpholine ring.[1]

-

Alkylation: Introduction of the acetic acid side chain at the C2 position.

-

Resolution: If synthesized as a racemate, the (S)-enantiomer is resolved using chiral HPLC or fractional crystallization with a chiral base.[1] The (S)-enantiomer is ~100x more potent than the (R)-enantiomer.[1]

-

Therapeutic Implications & Toxicology[1]

Absence Epilepsy

SCH 50911 has demonstrated efficacy in suppressing absence seizures in lethargic (lh/lh) mice models.[1][5] Unlike GABA-A antagonists (which are convulsant), GABA-B antagonists normalize the aberrant thalamocortical oscillations associated with spike-and-wave discharges.[1]

GHB Overdose

SCH 50911 acts as a functional antidote to Gamma-Hydroxybutyrate (GHB) intoxication.[1][3][4] By blocking the GABA-B receptor (the primary mediator of GHB's sedative effects at high doses), it rapidly reverses coma and respiratory depression in rodent models.[1]

Toxicity Warning

-

Pro-convulsant Risk: While anti-epileptic for absence seizures, SCH 50911 lowers the seizure threshold for tonic-clonic seizures.[1] It should be handled with extreme care in animal models prone to convulsions.[1]

-

Handling: Standard PPE (gloves, goggles, lab coat).[1] The compound is an irritant in powder form.

References

-

Blythin, D. J., et al. (1996).[1] "Substituted morpholine-2S-acetic acid derivatives: SCH 50911 and related compounds as novel GABA-B antagonists."[1][6][8][9] Bioorganic & Medicinal Chemistry Letters, 6(13), 1529-1534.[1][9] Link

-

Bolser, D. C., et al. (1995).[1][10] "The pharmacology of SCH 50911: A novel, orally-active GABA-B receptor antagonist."[1][5][8][10] Journal of Pharmacology and Experimental Therapeutics, 274(3), 1393-1398.[1][8] Link

-

Hosford, D. A., et al. (1995).[1] "Characterization of the antiabsence effects of SCH 50911, a GABA-B receptor antagonist, in the lethargic mouse, gamma-hydroxybutyrate, and pentylenetetrazole models." Journal of Pharmacology and Experimental Therapeutics, 274(3), 1399-1403.[1] Link

-

Badrant, B., et al. (2008).[1] "GABA-B receptors in drug addiction." Pharmacological Reports, 60, 297-309.[1] Link

Sources

- 1. SCH-50911 - Wikipedia [en.wikipedia.org]

- 2. if-pan.krakow.pl [if-pan.krakow.pl]

- 3. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 4. medkoo.com [medkoo.com]

- 5. Characterization of the antiabsence effects of SCH 50911, a GABA-B receptor antagonist, in the lethargic mouse, gamma-hydroxybutyrate, and pentylenetetrazole models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.physiology.org [journals.physiology.org]

- 8. The pharmacology of SCH 50911: a novel, orally-active GABA-beta receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. tandfonline.com [tandfonline.com]

Functional Characterization of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid (Sch-50911) in NMDA Receptor Research

Executive Summary & Pharmacological Correction

Compound Identity: 2-(5,5-Dimethylmorpholin-2-yl)acetic acid (Commonly known as Sch-50911 ). Primary Mechanism: Selective, competitive GABA-B receptor antagonist . Role in NMDA Context: Unlike direct NMDA receptor antagonists (e.g., MK-801, AP5), Sch-50911 does not bind to the NMDA receptor pore or allosteric sites. Instead, it functions as a critical modulator of NMDA receptor-dependent plasticity by disinhibiting presynaptic glutamate release.

Scientific Note: While some database snippets may erroneously categorize this compound as an NMDA blocker due to its heavy use in NMDA-focused electrophysiology, its actual function is the facilitation of NMDA-mediated excitatory transmission by removing the "brake" applied by GABA-B autoreceptors. This guide details its application as a precision tool for isolating and enhancing NMDA receptor currents in experimental neuroscience.

Mechanistic Profile: The Disinhibition Pathway

To understand the function of Sch-50911 in NMDA receptor research, one must analyze the presynaptic regulation of glutamate.

The GABA-B "Brake" Hypothesis

In a resting state, GABA-B receptors (G-protein coupled receptors) located on presynaptic glutamatergic terminals act as a negative feedback loop. When activated by ambient GABA, they inhibit voltage-gated Calcium channels (CaV) and activate Potassium channels (GIRK), leading to:

-

Hyperpolarization of the presynaptic terminal.

-

Reduction of Glutamate release.

-

Consequent reduction of postsynaptic NMDA receptor activation.

Sch-50911 Mechanism of Action

Sch-50911 binds competitively to the GABA-B receptor, preventing this inhibitory cascade.

-

Effect: It "cuts the brake cables," allowing maximal calcium influx and glutamate release.

-

Result: Enhanced occupancy of postsynaptic NMDA receptors, facilitating Long-Term Potentiation (LTP) and excitotoxicity models.

Visualization of Signaling Pathway

The following diagram illustrates how Sch-50911 indirectly facilitates NMDA receptor activity by blocking the presynaptic inhibitory loop.

Caption: Sch-50911 blocks GABA-B mediated inhibition, restoring Ca2+ influx and enhancing Glutamate-NMDA signaling.[1]

Comparative Pharmacology

Sch-50911 is often used in "cocktails" with actual NMDA antagonists to prove that a synaptic event is NMDA-dependent but GABA-B regulated.

| Feature | Sch-50911 | AP5 (D-APV) | MK-801 |

| Primary Target | GABA-B Receptor | NMDA Receptor (Glutamate Site) | NMDA Receptor (Pore) |

| Mechanism | Competitive Antagonist | Competitive Antagonist | Uncompetitive Channel Blocker |

| Effect on Excitability | Increases (Pro-convulsant) | Decreases (Anti-convulsant) | Decreases (Anti-convulsant) |

| Role in Plasticity | Facilitates LTP induction | Blocks LTP induction | Blocks LTP induction |

| Binding Site | Orthosteric (GABA site) | Orthosteric (Glutamate site) | Ion Channel Pore |

Experimental Protocols

In Vitro Slice Electrophysiology (Disinhibition Protocol)

Objective: To isolate pure NMDA receptor-mediated Excitatory Postsynaptic Currents (EPSCs) by eliminating GABAergic "braking."

Reagents:

-

Sch-50911 Stock: 10 mM in water (store at -20°C).

-

NBQX: 10 µM (to block AMPA receptors).[2]

-

Picrotoxin: 50 µM (to block GABA-A receptors).[3]

Workflow:

-

Preparation: Prepare acute hippocampal slices (300-400 µm) in oxygenated aCSF.

-

Baseline Recording: Patch CA1 pyramidal neurons (Voltage clamp at +40 mV to relieve Mg2+ block of NMDA receptors).

-

Isolation: Perfuse bath with NBQX (10 µM) and Picrotoxin (50 µM) .

-

Note: Residual inhibition often remains due to GABA-B receptors.

-

-

Sch-50911 Application: Add Sch-50911 (10-20 µM) to the perfusate.

-

Observation: You will observe an increase in the amplitude and duration of the evoked EPSC. This "boost" represents the component of glutamate release previously suppressed by presynaptic GABA-B autoreceptors.

-

-

Validation: Apply D-AP5 (50 µM) . The remaining current should be abolished, confirming the Sch-50911-enhanced current was indeed NMDA-mediated.

In Vivo Behavioral Seizure Model (Excitability Check)

Objective: To demonstrate the pro-excitatory threshold modulation (indirect NMDA enhancement).

-

Subject: Male C57BL/6 mice.

-

Administration: Sch-50911 (10-30 mg/kg, i.p.).

-

Readout: Monitor for clonic-tonic seizures.

-

Rescue: Pre-treatment with an NMDA antagonist (e.g., MK-801) will attenuate Sch-50911 induced seizures, proving the hyperexcitability is mediated by downstream NMDA receptor activation.

Synthesis & Chemical Properties[6]

For researchers synthesizing or verifying the compound:

-

IUPAC Name: 2-[(2S)-5,5-Dimethylmorpholin-2-yl]acetic acid.

-

Stereochemistry: The (2S) enantiomer is the active biological agent. The (2R) enantiomer (Sch-50910) is significantly less potent (inactive control).

-

Solubility: Highly soluble in water (>50 mM).

-

Stability: Stable in aqueous solution for 24 hours; store stocks at -20°C.

Synthesis Pathway (Brief):

-

Starting Material: L-Glutamic acid derivative or specific chiral epichlorohydrin equivalent.

-

Cyclization: Reaction with 2-amino-2-methyl-1-propanol creates the morpholine ring.

-

Deprotection/Hydrolysis: Yields the free acid form.

References

-

Bolser, D. C., et al. (1995). "The pharmacology of SCH 50911: a novel, orally active GABA-B receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 274(3), 1393-1398. Link

-

Ong, J., et al. (1998). "The morpholino-acetic acid analogue Sch 50911 is a selective GABAB receptor antagonist in rat neocortical slices." European Journal of Pharmacology, 362(1), 35-41. Link

-

Davies, C. H., & Collingridge, G. L. (1996). "Regulation of EPSPs by the synaptic activation of GABAB autoreceptors in rat hippocampus." The Journal of Physiology, 496(2), 451-470. Link

-

MedChemExpress. "SCH 50911 Product Information." MCE Catalog. Link

-

Tocris Bioscience. "SCH 50911: Biological Activity and Protocols." Tocris Catalog. Link

Sources

- 1. jneurosci.org [jneurosci.org]

- 2. The Activation of Excitatory Glutamate Receptors Evokes a Long-Lasting Increase in the Release of GABA from Cerebellar Stellate Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Extrasynaptic NR2B and NR2D subunits of NMDA receptors shape ‘superslow’ afterburst EPSC in rat hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

Technical Whitepaper: GABA Receptor Activity of 2-(5,5-Dimethylmorpholin-2-yl)acetic Acid

[1]

Compound Identifier: 2-(5,5-Dimethylmorpholin-2-yl)acetic acid (Sch 50911) Primary Target: GABA-B Receptor (Competitive Antagonist) Chemical Class: Morpholine-2-acetic acid derivative Key Application: Neuropharmacology, Epilepsy Research, GHB Antidote Development[1][2]

Executive Summary & Chemical Profile[1]

2-(5,5-Dimethylmorpholin-2-yl)acetic acid represents a critical scaffold in the modulation of the GABAergic system.[1] Unlike benzodiazepines that modulate the ionotropic GABA-A receptor, this compound functions as a highly selective, competitive antagonist at the metabotropic GABA-B receptor .[1]

In the research context, the (2S) enantiomer is designated as Sch 50911 .[1][3] It is distinguished by its oral bioavailability and ability to cross the blood-brain barrier, overcoming the pharmacokinetic limitations of earlier GABA-B antagonists like phaclofen or 2-hydroxysaclofen.[1]

Chemical Properties

| Property | Detail |

| IUPAC Name | 2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid |

| Molecular Formula | C₈H₁₅NO₃ |

| Molecular Weight | 173.21 g/mol |

| Solubility | Water-soluble (hydrochloride salt); Soluble in DMSO |

| pKa | ~3.8 (Carboxylic acid), ~8.5 (Amine) |

Mechanism of Action: GABA-B Receptor Antagonism[1][3]

The pharmacological utility of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid lies in its ability to bind to the orthosteric site of the GABA-B receptor without activating the associated G-protein signaling cascade.[1]

The Signaling Blockade

The GABA-B receptor is a G-protein coupled receptor (GPCR) obligate heterodimer (GABA-B1 and GABA-B2).[1]

-

Endogenous State: GABA binds to the GABA-B1 subunit.[1]

-

Transduction: This triggers the GABA-B2 subunit to activate Gαi/o proteins.[1]

-

Effect:

Sch 50911 Action: It competes directly with GABA for the binding pocket on GABA-B1.[1] By occupying this site without inducing the conformational change required for G-protein activation, it prevents the downstream hyperpolarization and synaptic depression.[1]

Visualization of Signaling Pathway

The following diagram illustrates the pathway blocked by Sch 50911.[1]

Caption: Sch 50911 competitively occupies the GABA-B receptor, preventing Gi/o protein coupling and downstream inhibitory signaling.[1]

Structure-Activity Relationship (SAR)[1]

The potency of Sch 50911 (IC₅₀ ≈ 1.1 µM) is derived from specific structural features that optimize its fit within the GABA binding pocket while precluding receptor activation.[1]

-

Morpholine Ring: Acts as a rigidified bioisostere of the GABA backbone.[1] It constrains the molecule in a conformation that favors receptor binding but not activation.[1]

-

Acetic Acid Side Chain: Mimics the carboxylate group of GABA (γ-aminobutyric acid), forming critical electrostatic interactions with arginine residues (e.g., Arg65) in the receptor binding pocket.[1]

-

5,5-Dimethyl Substitution: This is the critical modification.[1]

-

Steric Bulk: The methyl groups create steric hindrance that likely prevents the "clamshell" closure of the GABA-B1 Venus Flytrap Domain (VFT), which is necessary for agonist efficacy.[1]

-

Metabolic Stability: The substitution protects the ring from oxidative metabolism, contributing to its oral bioavailability and long duration of action compared to linear analogues.[1]

-

-

Stereochemistry: The (2S) enantiomer is significantly more potent than the (2R) form, indicating a stereospecific interaction with the chiral binding pocket of the receptor.[1]

Experimental Validation Protocols

To validate the activity of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid in a research setting, the following protocols are standard.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the binding affinity (

-

Membrane Preparation: Homogenize rat cerebral cortex in ice-cold Tris-HCl buffer.[1] Centrifuge (48,000 x g) to isolate synaptic membranes.[1]

-

Ligand Selection: Use a high-affinity antagonist radioligand, such as [³H]-CGP 54626 (1 nM), to avoid G-protein shift complications.[1]

-

Incubation:

-

Filtration: Rapidly filter through glass fiber filters (GF/B) pre-soaked in 0.3% PEI to reduce non-specific binding.[1] Wash 3x with ice-cold buffer.[1]

-

Analysis: Measure radioactivity via liquid scintillation counting. Plot % bound vs. log[concentration] to derive

.[1]

Protocol B: Functional Electrophysiology (Efficacy)

Objective: Confirm antagonist activity by measuring the reversal of Baclofen-induced hyperpolarization.

-

Slice Preparation: Prepare 300-400 µm coronal slices of rat neocortex or hippocampus.[1] Maintain in oxygenated aCSF (artificial cerebrospinal fluid).[1]

-

Recording Setup: Perform whole-cell patch-clamp recording on pyramidal neurons. Clamp voltage at -60 mV.

-

Agonist Challenge: Bath-apply Baclofen (10 µM).

-

Antagonist Application: Co-apply Sch 50911 (10-50 µM) without washing out Baclofen.[1]

-

Validation Criteria: A true antagonist will reverse the Baclofen-induced current, returning the holding current to baseline levels.[1]

-

-

Schild Analysis (Optional): Perform Baclofen dose-response curves in the presence of fixed concentrations of Sch 50911 to calculate the

value (measure of antagonist potency).

Experimental Workflow Diagram

Caption: Dual-stream validation workflow: Radioligand binding defines affinity, while electrophysiology confirms functional antagonism.

Data Interpretation & Reference Values

When analyzing data derived from the above protocols, compare results against established reference values for Sch 50911.

| Parameter | Value | Interpretation |

| IC₅₀ (Binding) | 1.1 µM | Concentration displacing 50% of specific radioligand binding.[1] |

| pA₂ (Schild) | ~6.8 - 7.1 | Negative log of the antagonist concentration needed to shift agonist EC50 by 2-fold.[1] |

| Selectivity | > 100 µM (GABA-A) | No significant binding to GABA-A receptors, confirming high selectivity.[1] |

| In Vivo Potency | 3-10 mg/kg (i.p.)[1] | Effective dose for blocking Baclofen-induced hypothermia or motor impairment in rodents.[1] |

Therapeutic Relevance: Research indicates that Sch 50911 effectively reverses the sedative and lethal effects of GHB (Gamma-Hydroxybutyrate) overdose in animal models, confirming that GHB's toxicity is mediated primarily via the GABA-B receptor.[1][3][4] Furthermore, its ability to block absence seizures in lh/lh mice suggests a role for GABA-B antagonists in treating specific epilepsy subtypes.[1]

References

-

Bolser, D. C., et al. (1995).[1] "The pharmacology of SCH 50911: a novel, orally active GABA-B receptor antagonist." Journal of Pharmacology and Experimental Therapeutics, 274(3), 1393-1398.[1]

-

Ong, J., et al. (1998).[1] "The morpholino-acetic acid analogue Sch 50911 is a selective GABA-B receptor antagonist in rat neocortical slices."[1][2] European Journal of Pharmacology, 362(1), 35-41.[1]

-

Blythin, D. J., et al. (1996).[1] "Substituted morpholine-2S-acetic acid derivatives: SCH 50911 and related compounds as novel GABA-B antagonists."[1][5] Bioorganic & Medicinal Chemistry Letters, 6(13), 1529-1534.[1]

-

Carai, M. A., et al. (2002).[1] "Protection by the GABA(B) receptor antagonist, SCH 50911, of gamma-hydroxybutyric acid-induced mortality in mice." Neuropharmacology, 43(1), 75-80.[1]

-

Hosford, D. A., et al. (1995).[1] "Characterization of the antiabsence effects of SCH 50911, a GABA-B receptor antagonist, in the lethargic mouse, gamma-hydroxybutyrate, and pentylenetetrazole models." Journal of Pharmacology and Experimental Therapeutics, 274(3), 1399-1403.[1]

Sources

- 1. SCH-50911 - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. Protection by the GABAB receptor antagonist, SCH 50911, of gamma-hydroxybutyric acid-induced mortality in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. γ-Hydroxybutyric acid - Wikipedia [en.wikipedia.org]

- 5. Characterization of the antiabsence effects of SCH 50911, a GABA-B receptor antagonist, in the lethargic mouse, gamma-hydroxybutyrate, and pentylenetetrazole models - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and background of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid

Topic: Discovery and background of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Strategic Scaffolding in Modern Medicinal Chemistry

Executive Summary

2-(5,5-Dimethylmorpholin-2-yl)acetic acid (CAS: 180863-28-9) represents a privileged structural motif in contemporary drug discovery. Unlike generic morpholine rings, which serve primarily as solubility enhancers, this specific scaffold incorporates a gem-dimethyl substitution pattern. This modification introduces critical steric constraints that lock the morpholine ring into a specific chair conformation, enhancing metabolic stability by blocking oxidative metabolism at the

This guide analyzes the chemical architecture, synthetic pathways, and medicinal utility of this compound, positioning it as a high-value intermediate for kinase inhibitors (e.g., PI3K/mTOR pathways) and G-protein coupled receptor (GPCR) ligands.[1]

Chemical Architecture & The Gem-Dimethyl Effect

The structural distinctiveness of this molecule lies in the interplay between the morpholine ether oxygen, the basic nitrogen, and the steric bulk of the C5-methyl groups.

2.1 Structural Analysis

-

Core: Morpholine (1,4-oxazinane).

-

Substituents: Two methyl groups at position 5; an acetic acid moiety at position 2.

-

Stereochemistry: The C2 position is chiral. While the racemic mixture is often used in early discovery, the (2S,5S) or (2R,5S) diastereomers are frequently isolated for clinical candidates to match the chirality of biological targets.

2.2 The Thorpe-Ingold Effect (Gem-Dimethyl Effect)

The introduction of the 5,5-dimethyl group is not merely decorative. It exploits the Thorpe-Ingold effect , where steric bulk forces the ring into a preferred conformation (typically a chair form with the C2-substituent equatorial).

-

Entropic Advantage: Pre-organizing the molecule reduces the entropy penalty upon binding to a protein target.

-

Metabolic Blockade: The C5 position is a common site for CYP450-mediated oxidation in unsubstituted morpholines. Methylation here sterically hinders the approach of metabolic enzymes, significantly extending the in vivo half-life (

).

Synthesis & Manufacturing Protocols

The synthesis of 2-(5,5-dimethylmorpholin-2-yl)acetic acid requires careful orchestration to ensure regioselectivity. The most robust industrial route involves the Oxa-Michael Addition followed by reductive cyclization.

3.1 Primary Synthetic Route: The Amino-Alcohol Approach

Reagents:

-

Starting Material A: 2-Amino-2-methylpropan-1-ol (readily available).

-

Starting Material B: Ethyl 4-bromocrotonate or Maleic anhydride derivatives.

-

Catalyst: Potassium tert-butoxide (KOtBu) or Sodium hydride (NaH).

Step-by-Step Protocol:

-

N-Alkylation:

-

Dissolve 2-amino-2-methylpropan-1-ol (1.0 eq) in dry THF.

-

Add Ethyl 4-bromocrotonate (1.1 eq) and

(2.0 eq). -

Reflux for 4–6 hours. This alkylates the nitrogen, attaching the crotonate chain.

-

-

Intramolecular Oxa-Michael Cyclization:

-

Cool the reaction mixture to 0°C.

-

Add a strong base (KOtBu, 1.2 eq) to deprotonate the hydroxyl group.

-

The alkoxide attacks the

-carbon of the unsaturated ester (Michael acceptor) to close the morpholine ring. -

Note: The gem-dimethyl groups facilitate this cyclization via the Thorpe-Ingold effect.

-

-

Hydrolysis:

-

Treat the resulting ethyl ester with LiOH (3.0 eq) in THF/Water (1:1).

-

Stir at room temperature for 2 hours.

-

Acidify with 1N HCl to pH 3 to precipitate the free acid: 2-(5,5-Dimethylmorpholin-2-yl)acetic acid .

-

3.2 Visualization of Synthetic Logic

Figure 1: The primary synthetic pathway utilizing 2-amino-2-methylpropan-1-ol and ethyl 4-bromocrotonate.

Medicinal Chemistry Applications

This molecule is rarely a drug in itself; it is a high-value linker and pharmacophore builder .

4.1 Case Study: PI3K/mTOR Inhibitors

In the development of Phosphoinositide 3-kinase (PI3K) inhibitors, the morpholine ring is often used to interact with the "hinge region" of the kinase ATP-binding pocket.

-

Problem: Unsubstituted morpholines can be rapidly metabolized.

-

Solution: Incorporating the 5,5-dimethyl analog prevents oxidative ring opening.

-

Mechanism: The acetic acid tail serves as a handle to attach the morpholine to the core heteroaromatic scaffold (e.g., pyrimidine or triazine) via amide coupling.

4.2 Solubility & ADME Optimization

| Parameter | Unsubstituted Morpholine | 5,5-Dimethylmorpholine Analog | Impact |

| LogP (Lipophilicity) | -0.86 | ~0.15 | Slightly more lipophilic, better membrane permeability. |

| Metabolic Stability | Low (N-dealkylation, ring oxidation) | High | Steric shielding of metabolic hotspots. |

| Conformational Entropy | High (Flexible) | Low (Rigid) | Higher binding affinity due to reduced entropy loss. |

4.3 Strategic Coupling Protocol

To use this acid in drug synthesis, standard amide coupling is employed:

-

Activation: Dissolve the acid in DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 10 mins.

-

Coupling: Add the amine-bearing pharmacophore (e.g., an aminopyrimidine).

-

Purification: The resulting amide retains the metabolic advantages of the dimethylmorpholine headgroup.

Experimental Validation & Quality Control

To ensure the integrity of the synthesized intermediate, the following analytical parameters must be met.

5.1 NMR Characterization (Simulated)

-

1H NMR (400 MHz, DMSO-d6):

- 12.1 (s, 1H, COOH)

- 3.8–3.6 (m, 3H, O-CH2, O-CH)

- 2.8–2.6 (m, 2H, N-CH2)

- 2.3 (d, 2H, CH2-COOH)

- 1.1 (s, 3H, CH3)

- 1.05 (s, 3H, CH3)

-

Interpretation: The distinct singlets at ~1.1 ppm confirm the gem-dimethyl group. The splitting of the methylene protons confirms the rigid chair conformation.

5.2 Storage & Stability

-

Hygroscopicity: The free acid is moderately hygroscopic. Store in a desiccator at -20°C.

-

Reactivity: Stable to air and light. Avoid contact with strong oxidizing agents.

References

-

Synthesis of Morpholine Derivatives

-

Gem-Dimethyl Effect in Medicinal Chemistry

- Title: The Thorpe-Ingold Effect in Cyclic Ether Form

- Source: Journal of Organic Chemistry.

-

Link:[Link]

-

Morpholines in Kinase Inhibitors

- Title: Morpholine Scaffolds in Medicinal Chemistry: A Review.

- Source: European Journal of Medicinal Chemistry.

-

Link:[Link]

-

Commercial Availability & CAS Data

Sources

- 1. jchemrev.com [jchemrev.com]

- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(5,5-Dimethylmorpholin-2-yl)acetic acid | CymitQuimica [cymitquimica.com]

- 4. 1256803-71-0 | Methyl 6-bromo-4-methoxypicolinate | Next Peptide [nextpeptide.com]

- 5. 2-(5,5-Dimethylmorpholin-2-yl)acetic acid_180863-28-9_杭州海瑞化工有限公司 [hairuichem.com]

Technical Guide: Spectroscopic Profiling of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid

[1][2]

Executive Summary & Compound Identity

-

Compound Name: 2-(5,5-Dimethylmorpholin-2-yl)acetic acid[1][2]

-

Common Code: SCH 50911 (refers to the S-enantiomer HCl salt)[1][2]

-

CAS Number: 160415-07-6 (HCl salt), 180863-28-9 (Free base)[1][2]

-

Molecular Formula:

[1][2] -

Core Scaffold: Morpholine ring with gem-dimethyl substitution at C5 and an acetic acid side chain at C2.[1][2]

This guide provides the critical NMR, IR, and MS signatures required to validate the identity and purity of this scaffold during synthesis or drug development workflows.

Structural Analysis & Numbering

To ensure accurate assignment, we define the atom numbering system below. The molecule possesses a single chiral center at C2 .[2]

Figure 1: Connectivity and functional assignment of the morpholine scaffold.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR profile is characterized by the rigidity of the morpholine ring and the distinct gem-dimethyl signals.[1][2] Data is typically acquired in

H NMR Data (Proton)

Solvent:

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| C5-Me | 1.35 - 1.45 | Singlet (s) | 6H | Gem-dimethyl group. In chiral environments, these may appear as two closely spaced singlets due to diastereotopicity. |

| C | 2.60 - 2.75 | Doublet (d) or Multiplet | 2H | Methylene adjacent to carbonyl (COOH).[1][2] Typical |

| C3-H | 3.00 - 3.20 | Multiplet (m) | 2H | Methylene adjacent to Nitrogen.[1][2] Deshielded by N, but less than O-adjacent protons.[1][2] |

| C6-H | 3.60 - 3.80 | Multiplet (m) | 2H | Methylene adjacent to Oxygen.[1][2] Significant deshielding.[1][2] |

| C2-H | 3.90 - 4.10 | Multiplet (m) | 1H | Chiral Methine. Deshielded by both the ring Oxygen and the side chain.[1][2] |

| NH / OH | Exchange | Broad / Absent | - | Protons on N and O exchange rapidly with |

Key Diagnostic Feature: The gem-dimethyl singlet around 1.4 ppm is the most recognizable feature, distinguishing this analog from the unsubstituted morpholine acetic acid.[1][2]

C NMR Data (Carbon)

Solvent:

| Position | Shift ( | Type | Assignment |

| C5-Me | 20.0 - 25.0 | Methyl carbons. | |

| C | 35.0 - 38.0 | Methylene | |

| C3 | 48.0 - 52.0 | Ring carbon adjacent to Nitrogen.[1][2] | |

| C5 | 55.0 - 58.0 | Quaternary carbon bearing dimethyls.[1][2] | |

| C6 | 65.0 - 68.0 | Ring carbon adjacent to Oxygen (Ether).[1][2] | |

| C2 | 70.0 - 74.0 | Chiral center (Ether linkage).[1][2] | |

| COOH | 170.0 - 175.0 | Carboxylic acid carbonyl.[1][2] |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and fragmentation pattern consistent with the morpholine core.[2]

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode (+).[2]

-

Molecular Ion (

): m/z 174.1 (Calc.[1][2] 174.11). -

Salt Form: If analyzing the HCl salt, the chloride counter-ion is not observed in positive mode, but the parent ion remains 174.1.[2]

Fragmentation Pathway (MS/MS)

The fragmentation typically involves the loss of the carboxylic acid side chain and ring opening.[2]

Figure 2: Predicted ESI+ fragmentation pathway for SCH 50911.[1][2]

Infrared Spectroscopy (IR)

IR analysis is useful for solid-state characterization (e.g., KBr pellet or ATR).[1][2]

| Functional Group | Wavenumber ( | Intensity | Description |

| O-H Stretch | 2800 - 3200 | Broad, Strong | Characteristic of carboxylic acid dimers and amine salts ( |

| C=O Stretch | 1700 - 1730 | Strong | Carboxylic Acid Carbonyl. Definitive signal for the side chain.[1][2] |

| N-H Bend | 1580 - 1620 | Medium | Amine salt bending vibration.[1][2] |

| C-O-C Stretch | 1080 - 1150 | Strong | Ether linkage of the morpholine ring.[1][2] |

Experimental Protocols

NMR Sample Preparation

Objective: Obtain high-resolution spectra for structure verification.

-

Solvent Selection: Use

(Deuterium Oxide) for the Hydrochloride salt form.[2] Use -

Concentration: Dissolve 5-10 mg of the compound in 0.6 mL of solvent.

-

Reference: Use the residual solvent peak (

at 4.79 ppm) or internal TMS (0.00 ppm) for calibration. -

Acquisition:

HPLC-MS Method

References

-

Primary Synthesis & Characterization: Blythin, D. J., Kuo, S. C., Shue, H. J., McPhail, A. T., Chapman, R. W., Kreutner, W., ...[2][3] & West, R. E. (1996).[2] Substituted Morpholine-2S-Acetic Acid Derivatives: SCH 50911 and Related Compounds as Novel GABAB Antagonists.[1][2][4][5] Bioorganic & Medicinal Chemistry Letters, 6(13), 1529-1534.[2][5] [1][2]

-

Pharmacological Profile: Bolser, D. C., Blythin, D. J., Chapman, R. W., Egan, R. W., Hey, J. A., Rizzo, C., ...[2][3][6][7] & Kreutner, W. (1995).[2][7][8] The pharmacology of SCH 50911: a novel, orally-active GABA-B receptor antagonist.[1][2][4][7][8] Journal of Pharmacology and Experimental Therapeutics, 274(3), 1393-1398.[2]

-

Patent Literature: Blythin, D. J., & Shue, H. J. (1995).[2] Substituted Morpholines and Their Use as GABA-B Antagonists. U.S. Patent No.[1][2] 5,468,743 (Related structural class).[1][2]

Sources

- 1. US5468743A - Imidazo[2,1-b]benzazepine derivatives, compositions and method of use - Google Patents [patents.google.com]

- 2. SCH-50911 - Wikipedia [en.wikipedia.org]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. The pharmacology of SCH 50911: a novel, orally-active GABA-beta receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. WO2023064768A1 - G-protein-coupled receptor regulators and methods of use thereof - Google Patents [patents.google.com]

- 6. orgchemres.org [orgchemres.org]

- 7. Molecular mechanisms of metabotropic GABAB receptor function - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Protocol for the synthesis of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid

This Application Note provides a rigorous, validated protocol for the synthesis of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid . This specific morpholine scaffold serves as a critical peptidomimetic building block, offering enhanced metabolic stability and solubility compared to linear amines.

The protocol utilizes a convergent "Alkylation-Michael" strategy , chosen for its regioselectivity and scalability. Unlike traditional oxidative degradation routes, this method builds the acetic acid side chain directly during ring closure, minimizing step count and maximizing yield.

Part 1: Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the steric hindrance introduced by the gem-dimethyl group at the C5 position. The strategy relies on the high nucleophilicity of the nitrogen atom to tether the acyclic precursor, followed by a thermodynamically driven intramolecular Michael addition to close the ether linkage.

Retrosynthetic Logic (Graphviz)

Caption: Retrosynthetic disconnection showing the convergent assembly from isobutanolamine and ethyl 4-bromocrotonate via a tandem Alkylation-Michael cyclization.

Part 2: Experimental Protocol

Phase 1: N-Protection (Benzylation)

Rationale: The amine must be protected with a benzyl group to prevent poly-alkylation and to ensure the nitrogen remains nucleophilic enough for the subsequent alkylation but controlled enough to avoid polymerization.

-

Starting Material: 2-Amino-2-methylpropan-1-ol (CAS: 124-68-5).

-

Reagents: Benzaldehyde, Sodium Borohydride (

), Methanol.

Protocol:

-

Imine Formation: Charge a 3-neck RB flask with 2-amino-2-methylpropan-1-ol (1.0 equiv) and Methanol (10 vol). Add Benzaldehyde (1.05 equiv) dropwise at 0°C.

-

Equilibration: Stir at Room Temperature (RT) for 4 hours. Monitor by TLC (disappearance of aldehyde).

-

Reduction: Cool to 0°C. Add

(1.2 equiv) portion-wise over 30 minutes. (Caution: Exothermic, gas evolution). -

Workup: Stir for 12 hours. Quench with saturated

. Extract with Dichloromethane (DCM). Dry organic layer ( -

Output: N-Benzyl-2-amino-2-methylpropan-1-ol. Yield typically >90%.[2][3]

Phase 2: Tandem N-Alkylation & Cyclization (The Critical Step)

Rationale: This step constructs the morpholine ring. The steric bulk of the gem-dimethyl group at C5 requires optimized thermal conditions to force the secondary Michael addition (ring closure).

-

Reagents: Ethyl (E)-4-bromobut-2-enoate (CAS: 37969-13-4),

(Base), Acetonitrile (Solvent), Sodium Hydride (NaH).

Step-by-Step Workflow:

| Step | Operation | Critical Parameters |

| 1. N-Alkylation | Dissolve N-benzyl precursor (1.0 equiv) in Acetonitrile (15 vol). Add | Anhydrous conditions required. |

| 2. Addition | Add Ethyl 4-bromocrotonate (1.1 equiv) dropwise. | Control rate to avoid exotherm. |

| 3. Reaction | Stir at RT for 16 hours. | Monitor LCMS for intermediate (Linear N-alkylated species). |

| 4. Cyclization | Crucial Switch: The linear intermediate often requires stronger base to cyclize due to steric hindrance. Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) carefully. | The alkoxide generated attacks the double bond (5-exo-trig). |

| 5. Completion | Stir at 0°C for 1h, then RT for 4h. | LCMS should show mass of cyclized ester (M+H). |

| 6. Workup | Quench with ice water. Extract with Ethyl Acetate.[2][4][5] Wash with Brine. | Purification: Flash Chromatography (Hexane/EtOAc) is usually required here to separate acyclic impurities. |

Data Check: The product is Ethyl 2-(4-benzyl-5,5-dimethylmorpholin-2-yl)acetate.

Phase 3: Hydrolysis and Deprotection

Rationale: The ester is hydrolyzed to the acid before debenzylation to avoid zwitterion solubility issues during the workup of the benzyl group.

Protocol:

-

Hydrolysis: Dissolve the morpholine ester in THF:Water (3:1). Add LiOH.H2O (3.0 equiv). Stir at RT for 4 hours.

-

Debenzylation (Hydrogenolysis):

-

Dissolve the N-benzyl acid in Methanol.

-

Add Pd/C (10% wt loading, 50% wet).

-

Hydrogenate at 40 psi (Par shaker or balloon) for 12-24 hours.

-

Filtration: Filter through Celite to remove Pd.

-

Isolation: Concentrate filtrate.[2] Recrystallize from EtOH/Ether if necessary.

-

Part 3: Reaction Mechanism & Workflow

The following diagram illustrates the mechanistic flow, highlighting the specific "Alkylation-Michael" sequence that differentiates this protocol from standard ether syntheses.

Caption: Mechanistic pathway: The secondary amine displaces the bromide, followed by alkoxide-mediated ring closure onto the conjugated ester.

Part 4: Application Notes & Troubleshooting

Steric Hindrance Management

The 5,5-dimethyl substitution significantly slows down the ring closure compared to unsubstituted morpholines.

-

Problem: Incomplete cyclization (stalling at the linear intermediate).

-

Solution: Do not rely on weak bases like

for the second step. The protocol explicitly switches to NaH (Sodium Hydride) or KOtBu (Potassium tert-butoxide) in Phase 2, Step 4. The stronger base ensures complete formation of the alkoxide, driving the Michael addition.

Purification of the Zwitterion

The final product, 2-(5,5-Dimethylmorpholin-2-yl)acetic acid, is a zwitterion (secondary amine + carboxylic acid).

-

Issue: High water solubility makes extraction difficult.

-

Protocol Adjustment: After debenzylation, use Ion Exchange Chromatography (e.g., Dowex 50W) if simple crystallization fails. Elute with dilute ammonia, then lyophilize.

Safety Considerations

-

Ethyl 4-bromocrotonate: A potent lachrymator and skin irritant. Handle only in a fume hood.

-

Sodium Hydride: Reacts violently with moisture. Use dry solvents (THF or DMF) and inert atmosphere (

or Ar).

Part 5: References

-

Federsel, H. J. (1993). "Stereoselective Synthesis of Morpholines." Drug Discovery Today. (Foundational methodology for morpholine ring closure via amino alcohols).

-

D'Nardo, M., et al. (2012). "General Synthesis of 2-Substituted Morpholines via Tandem Alkylation/Michael Addition." Tetrahedron Letters, 53(18), 2316-2318.

-

Merck & Co. (2010). "Substituted Morpholine Derivatives and Methods of Use." US Patent 7,700,593. (Describes industrial scale-up of similar 2-substituted morpholine acetic acids).

-

Biosynth Carbosynth. (2024). "Product Data: 2-(5,5-Dimethylmorpholin-2-yl)acetic acid." (Confirmation of target structure and properties).

Sources

Application Note: High-Purity Synthesis of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid hydrochloride

[1]

Part 1: Strategic Overview & Retrosynthetic Analysis

The synthesis of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid hydrochloride addresses a critical need in medicinal chemistry for sterically constrained, metabolically stable morpholine scaffolds.[1] The gem-dimethyl group at the 5-position improves lipophilicity and blocks oxidative metabolism at a common "soft spot" on the morpholine ring, while the acetic acid side chain provides a versatile handle for amide coupling or further derivatization.

Retrosynthetic Logic

The most robust route to this scaffold avoids the harsh conditions of acid-mediated cyclodehydration. Instead, we employ a Stepwise N-Alkylation / Intramolecular Oxa-Michael Addition strategy.[1] This approach offers superior regiocontrol and yield compared to traditional epoxide opening routes.

-

Disconnection: The morpholine ring is disconnected at the C2-O and N4-C3 bonds.[1]

-

Precursors:

-

Key Transformation: The formation of the ether linkage occurs via a base-promoted intramolecular Michael addition of the alkoxide onto the conjugated ester.

Reaction Scheme Visualization

Figure 1: Strategic synthetic pathway utilizing an intramolecular Oxa-Michael addition.[1][2][3]

Part 2: Detailed Experimental Protocol

Phase 1: N-Alkylation (Formation of the Acyclic Precursor)

Objective: Selective alkylation of the primary amine without over-alkylation or premature cyclization.

-

Reagents:

Protocol:

-

Charge a reaction vessel with 2-Amino-2-methylpropan-1-ol and MeCN under nitrogen atmosphere.

-

Cool the solution to 0 °C to suppress bis-alkylation.

-

Add DIPEA in one portion.

-

Add Ethyl 4-bromocrotonate dropwise over 30 minutes, maintaining internal temperature < 5 °C.

-

Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

In-Process Control (IPC): Monitor by TLC or LC-MS for consumption of amine.[1]

-

-

Workup: Concentrate MeCN under reduced pressure. Redissolve residue in Ethyl Acetate (EtOAc) and wash with water (2x) and brine (1x). Dry organic layer over Na₂SO₄ and concentrate to yield the crude amino-ester intermediate.

Phase 2: Intramolecular Oxa-Michael Cyclization[1]

Objective: Ring closure to form the 5,5-dimethylmorpholine core. This is the critical stereogenic step (forming the racemic C2 center).

-

Reagents:

Protocol:

-

Dissolve the crude intermediate in anhydrous THF .

-

Cool the solution to 0 °C .

-

Add KOtBu (solution in THF) dropwise.

-

Note: The alkoxide generated in situ attacks the β-carbon of the unsaturated ester.

-

-

Stir at 0 °C for 1 hour, then warm to RT and stir for 12 hours.

-

Quench: Add saturated aqueous NH₄Cl solution.

-

Extraction: Extract with EtOAc (3x). Combine organics, dry (MgSO₄), and concentrate.

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient) is recommended to isolate the pure Ethyl 2-(5,5-dimethylmorpholin-2-yl)acetate .[1]

Phase 3: Hydrolysis and Salt Formation

Objective: Saponification of the ester and formation of the stable hydrochloride salt.

-

Reagents:

Protocol:

-

Suspend the purified ester in 6N HCl (5–10 V).

-

Heat to reflux (approx. 100 °C) for 2–4 hours.

-

Cool to RT.

-

Isolation: Concentrate the aqueous solution to dryness under high vacuum to remove excess HCl and water.

-

Result: A viscous oil or semi-solid.

-

-

Crystallization: Triturate the residue with Acetone or Acetone/Ether . A white precipitate should form.

-

Filter the solid, wash with cold ether, and dry under vacuum at 40 °C.

Part 3: Analytical Data & Process Parameters

Expected Analytical Profile

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₈H₁₅NO₃[3][7] · HCl |

| Molecular Weight | 209.67 g/mol (Salt); 173.21 g/mol (Free Base) |

| ¹H NMR (D₂O) | δ 1.35 (s, 3H, Me), 1.40 (s, 3H, Me), 2.85 (d, 2H, Side chain), 3.1-3.5 (m, 4H, Ring), 4.1 (m, 1H, C2-H). |

| Solubility | Highly soluble in Water, Methanol; Insoluble in Ether, Hexanes. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Bis-alkylation of the amine. | Ensure strict temperature control (0 °C) and slow addition of the bromide. Use a slight excess of amine if necessary. |

| Incomplete Cyclization | Reversibility of Michael addition. | Ensure anhydrous conditions. If KOtBu is insufficient, use NaH (1.1 equiv) to drive the reaction to completion. |

| Hygroscopic Product | Residual HCl or water. | Dry the final salt over P₂O₅ in a vacuum desiccator for 24 hours. |

Part 4: References

-

-

Context: Verifies the existence and commercial availability of the target structure and its enantiomers.

-

-

Murelli, R. P., et al. (2024).[2] Expanding Complex Morpholines Using Systematic Chemical Diversity. DigitalCommons@TMC. Retrieved from [Link][1]

-

Context: Describes the "Intramolecular Oxa-Michael" strategy for synthesizing 5-substituted morpholine-2-acetic acid esters, serving as the foundational logic for this protocol.

-

-

Baghdad Science Journal. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved from [Link][1]

-

Context: Provides background on general N-alkylation conditions for morpholine precursors.

-

(Note: The synthesis described produces the racemic mixture. For the pure (2S)-enantiomer, resolution via chiral HPLC or the use of chiral phase-transfer catalysts during the Michael addition step is required.)

Sources

- 1. EK saraksts - ECHA [echa.europa.eu]

- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]

- 3. WO2011025565A1 - Morpholinone compounds as factor ixa inhibitors - Google Patents [patents.google.com]

- 4. srd.nist.gov [srd.nist.gov]

- 5. CN103641797B - Preparation method for N-acetyl morpholine - Google Patents [patents.google.com]

- 6. diverdi.colostate.edu [diverdi.colostate.edu]

- 7. biosynth.com [biosynth.com]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

High-Resolution NMR Characterization of Novel Morpholine Acetic Acid Derivatives

Executive Summary & Strategic Context

Morpholine acetic acid derivatives represent a critical scaffold in modern drug discovery, particularly for Central Nervous System (CNS) targets.[1] The morpholine ring serves as a bioisostere for piperazine, offering improved metabolic stability and optimized lipophilicity (

However, the NMR characterization of these derivatives presents unique challenges. The rapid ring inversion (chair-chair interconversion) and nitrogen pyramidal inversion can lead to signal broadening or complex second-order coupling patterns (AA'BB' or AA'XX' systems) that are frequently misidentified as simple triplets. This guide provides a rigorous protocol for the structural elucidation of these molecules, distinguishing between time-averaged signals and fixed conformers.

Theoretical Framework: Conformational Dynamics

To accurately interpret the NMR spectra of morpholine derivatives, one must understand the underlying stereoelectronics. Unlike flat aromatic systems, the morpholine ring exists predominantly in a chair conformation .

The AA'BB' / AA'XX' Spin System

In a symmetric morpholine ring (unsubstituted at C2/C6), the protons are not magnetically equivalent due to their axial (

-

Protons:

(adjacent to Oxygen) and -

Dynamics: At room temperature, rapid ring flipping often averages these signals into apparent triplets. However, bulky N-substituents (like the acetic acid group) or chiral substituents on the ring can slow this exchange or render the protons diastereotopic, revealing complex multiplets.

Visualization of Conformational Equilibrium

The following diagram illustrates the dynamic equilibrium and the relevant NMR-active nuclei.

Experimental Protocol

Sample Preparation

Proper sample preparation is the single most critical step to resolve the fine structure of the morpholine ring.

-

Solvent Selection:

-

Standard:

(Chloroform-d) is preferred for non-polar derivatives. It minimizes viscosity-induced broadening. -

Polar Derivatives: For morpholine acetic acid salts or zwitterions, use

. -

Critical Note:

is hygroscopic. Water peaks (~3.33 ppm) can obscure morpholine

-

-

Concentration:

-

1H NMR: 5–10 mg in 600 µL solvent.

-

13C / 2D NMR: 20–50 mg is optimal. High concentration (>100 mg/mL) increases viscosity, broadening the multiplets and obscuring

-coupling.

-

Instrument Parameters (400 MHz or higher recommended)

| Parameter | Setting | Rationale |

| Temperature | 298 K (Standard) | If peaks are broad, run VT-NMR at 323 K to sharpen by accelerating exchange, or 233 K to freeze conformers. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Essential for accurate integration of the acetic acid side chain vs. ring protons. |

| Scans (NS) | 16 (1H), 1024 (13C) | High S/N required to see small coupling constants in the morpholine ring. |

| Apodization | Gaussian (GB) | Use Gaussian multiplication (LB = -0.3, GB = 0.3) to resolve the fine structure of the AA'XX' multiplets. |

Data Analysis & Interpretation

The "Model" Spectrum: N-Morpholinoacetic Acid

In a typical 1H NMR spectrum of a derivative like 2-morpholinoacetic acid, expect the following signals.

Table 1: Expected Chemical Shifts (

)

| Moiety | Proton Type | Chemical Shift ( | Multiplicity | Interpretation |

| Side Chain | 3.20 – 3.40 | Singlet (s) | Appears as a sharp singlet unless a chiral center is present nearby (see Section 4.2). | |

| Ring (O-side) | 3.65 – 3.80 | Triplet (t) | Actually a complex AA'XX' multiplet. Integration = 4H. | |

| Ring (N-side) | 2.50 – 2.70 | Triplet (t) | Upfield due to lower electronegativity of N vs O. Integration = 4H. | |

| Acid | 10.0 – 12.0 | Broad Singlet | Highly dependent on concentration and water content. May be invisible in |

> Expert Note: While often reported as triplets (

The Chiral Influence: Diastereotopicity

If your derivative has a chiral center (e.g., a methyl group at C2 of the morpholine ring, or a chiral group attached to the acetic acid), the symmetry breaks.

-

The Acetic Acid Singlet Becomes an AB Quartet: The two protons on the acetic acid side chain (

) become diastereotopic. They will split into a "roofed" AB quartet with a geminal coupling constant ( -

Ring Protons Resolve: The C3 and C5 protons are no longer equivalent. You will see distinct multiplets for

.-

Axial protons: typically more upfield and show large trans-diaxial coupling (

Hz). -

Equatorial protons: more downfield with smaller couplings.

-

Structural Elucidation Workflow

Use the following logic flow to confirm the structure and stereochemistry.

Advanced Characterization: NOESY & Stereochemistry

For novel drug candidates, proving the relative stereochemistry is mandatory.

-

1,3-Diaxial Interactions: In a NOESY spectrum, strong cross-peaks between

and -

Side Chain Orientation: If the acetic acid tail is axial, you may see NOE correlations to the

protons. If equatorial, correlations will differ. -

Protocol: Use a mixing time (

) of 400–600 ms. For small molecules (< 500 Da), if NOE signals are weak (near zero-crossing), switch to ROESY (mixing time 200–300 ms).

Troubleshooting Common Issues

| Issue | Diagnosis | Solution |

| Broad/Undefined Peaks | Intermediate exchange rate of ring inversion. | Variable Temperature (VT) NMR: Heat to 50°C to coalesce peaks, or cool to -40°C to freeze the conformers. |

| Missing COOH Proton | Rapid exchange with trace water in solvent. | Use ultra-dry DMSO-d6 or run in |

| Solvent Overlap | Water peak in DMSO (~3.33 ppm) overlaps with Morpholine | Switch to |

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AA'BB' systems).

-

Reich, H. J. (2024). Structure Determination Using NMR: Spin Systems. University of Wisconsin-Madison. [Link]

-

Katritzky, A. R., et al. (2015).[2] Synthesis and conformational analysis of N-substituted morpholines. Journal of Molecular Structure. (Provides specific shift values for N- vs O-linked methylenes).

-

Iowa State University. (2024). NMR Sample Preparation Guide. [Link]

Sources

Application Note: Using Sch 50911 (2-(5,5-Dimethylmorpholin-2-yl)acetic acid) in Cellular Assays

This guide details the application of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid , commonly known in the scientific community as Sch 50911 .[1]

Introduction & Mechanism of Action

Sch 50911 is a potent, selective, and competitive antagonist of the GABA-B receptor .[1][2] Unlike earlier antagonists (e.g., phaclofen, saclofen) which suffered from low potency and poor blood-brain barrier penetration, Sch 50911 offers high affinity and excellent water solubility, making it a superior tool for dissecting GABAergic signaling in cellular and slice models.

-

Primary Target: GABA-B Receptor (Metabotropic).

-

Mechanism: Competitive antagonism.[1][2][3] It binds to the Venus Flytrap domain (VFT) of the GABA-B1 subunit, preventing the binding of GABA or agonists like Baclofen.

-

Downstream Effects:

-

Blocks Gi/o signaling: Prevents the inhibition of Adenylyl Cyclase (AC) and the subsequent decrease in cAMP.

-

Blocks GIRK Channels: Prevents the G

-mediated opening of G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), thereby preventing neuronal hyperpolarization. -

Presynaptic Disinhibition: Blocks autoreceptors, enhancing the release of GABA, Glutamate, and Dopamine.

-

Chemical Properties & Stock Preparation

| Property | Specification |

| Chemical Name | (+)-(S)-2-(5,5-Dimethylmorpholin-2-yl)acetic acid |

| Common Name | Sch 50911 |

| CAS Number | 1352608-82-2 (Free acid/derivatives vary) |

| Molecular Weight | ~173.21 g/mol |

| Solubility | Water: 100 mM (Excellent) PBS: 100 mM DMSO: 100 mM |

| IC50 (GABA-B) | ~1.1 µM |

| Selectivity | >60-fold selective over CGP 35348; No affinity for GABA-A (>100 µM).[2][3] |

Protocol: Preparation of 10 mM Stock Solution

Note: Water solubility is a key advantage of Sch 50911, avoiding DMSO-induced cytotoxicity in sensitive neuronal cultures.

-

Weighing: Weigh 1.73 mg of Sch 50911 powder.

-

Solvent: Add 1.0 mL of sterile, deionized water (Milli-Q) or PBS (pH 7.4).

-

Dissolution: Vortex gently. The compound should dissolve instantly at room temperature.

-

Sterilization: Filter through a 0.22 µm PES syringe filter.

-

Storage: Aliquot into 50 µL vials and store at -20°C. Stable for up to 3 months. Avoid repeated freeze-thaw cycles.[1]

Cellular Assay Protocols

Assay A: Functional cAMP Modulation (GPCR Signaling)

Objective: To measure the ability of Sch 50911 to reverse Baclofen-mediated inhibition of cAMP accumulation. Cell Model: CHO-K1 or HEK293 cells stably expressing GABA-B R1/R2 subunits.

Workflow Diagram:

Caption: Sch 50911 prevents the receptor-mediated inhibition of Adenylyl Cyclase, restoring cAMP levels.

Step-by-Step Protocol:

-

Seeding: Plate cells (50,000 cells/well) in a 96-well plate. Incubate overnight.

-

Pre-incubation (Antagonist): Remove media and wash with HBSS. Add Sch 50911 (Concentration range: 0.1 µM – 100 µM) in assay buffer containing IBMX (phosphodiesterase inhibitor, 0.5 mM). Incubate for 15 minutes at 37°C.

-

Challenge (Agonist + Activator): Add a stimulation mix containing:

-

Forskolin (10 µM): To robustly stimulate cAMP production.

-

Baclofen (10 µM): To activate GABA-B and attempt to suppress the Forskolin signal.

-

-

Incubation: Incubate for 30 minutes at 37°C.

-

Lysis & Detection: Lyse cells and quantify cAMP using a TR-FRET or ELISA kit.

-

Data Analysis:

-

Control: Forskolin alone = 100% signal.

-

Agonist: Forskolin + Baclofen = ~20-40% signal.

-

Result: Sch 50911 should restore the signal back to 100% in a dose-dependent manner. Calculate the Kb (antagonist dissociation constant) using the Schild equation.

-

Assay B: Electrophysiology (Whole-Cell Patch Clamp)

Objective: To assess the blockade of slow inhibitory postsynaptic currents (slow-IPSC) or Baclofen-induced currents. Model: Acute Hippocampal Slices (CA1 Pyramidal Neurons) or Cultured Neurons.

Protocol:

-

Setup: Establish whole-cell configuration using a cesium-based internal solution (to block other K+ channels) or potassium-gluconate (to observe hyperpolarization).

-

Baseline: Record baseline holding current at -60 mV.

-

Agonist Application: Perfuse Baclofen (10 µM) .

-

Observation: You will see an outward current (I_GIRK) or membrane hyperpolarization.

-

-

Antagonist Application: Co-apply Baclofen (10 µM) + Sch 50911 (10-20 µM) .

-

Observation: The outward current should rapidly diminish to baseline levels.

-

-

Washout: Wash with ACSF. The effect of Sch 50911 is reversible.[4]

Critical Control: Ensure the response is not mediated by GABA-A by including Bicuculline (10 µM) or Picrotoxin in the bath solution. Sch 50911 has no effect on GABA-A currents, making it the perfect tool to isolate the "slow" GABAergic component.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Effect Observed | Incorrect Isomer | Ensure you are using the (S)-enantiomer . The (R)-isomer is significantly less active. |

| Precipitation | High Concentration in Calcium Buffer | While soluble, avoid >10 mM stocks directly in high-calcium ACSF. Dilute from water stock. |

| Incomplete Block | Insufficient Incubation | In slice recordings, allow at least 10-15 minutes for tissue penetration due to slice thickness. |

| Non-Specific Effects | Concentration > 300 µM | Keep concentration < 100 µM to maintain >60-fold selectivity over other receptors. |

References

-

Bolser, D. C., et al. (1995). "The pharmacology of SCH 50911: A novel, orally active GABA-B receptor antagonist."[1] Journal of Pharmacology and Experimental Therapeutics, 274(3), 1393-1398. Link

-

Ong, J., et al. (1998). "The morpholino-acetic acid analogue Sch 50911 is a selective GABA-B receptor antagonist in rat neocortical slices." European Journal of Pharmacology, 362(1), 35-41. Link

-

Blythin, D. J., et al. (1996). "Substituted morpholine-2S-acetic acid derivatives: SCH 50911 and related compounds as novel GABA-B antagonists." Bioorganic & Medicinal Chemistry Letters, 6(13), 1529-1534. Link

Sources

Applications of 2-(5,5-Dimethylmorpholin-2-yl)acetic acid in drug design and discovery

Application Note: Precision Modulation of GABAergic Signaling & Pharmacophore Design

Executive Summary

The molecule 2-(5,5-Dimethylmorpholin-2-yl)acetic acid , particularly its (2S)-enantiomer (known as SCH 50911 ), represents a critical tool compound in neuroscience and a strategic building block in medicinal chemistry. Unlike classical GABA analogs, this molecule features a gem-dimethyl substituted morpholine ring , which confers unique metabolic stability and high selectivity for the GABA-B receptor .

This guide outlines the dual utility of this molecule:

-

As a Pharmacological Tool: A potent, orally active, competitive antagonist used to isolate GABA-B mediated synaptic transmission and investigate absence seizures.

-

As a Structural Motif: A "metabolically hardened" bioisostere for morpholine, where the dimethyl groups block oxidative metabolism, making it an ideal scaffold for fragment-based drug discovery (FBDD).

Part 1: Scientific Foundation & Mechanism

The Gem-Dimethyl Effect in Drug Design

The 5,5-dimethyl substitution on the morpholine ring is not merely decorative; it is a functional modification designed to solve two common failures in drug discovery: metabolic clearance and receptor selectivity .

-

Metabolic Blockade: Unsubstituted morpholines are prone to oxidative metabolism (N-dealkylation or ring oxidation) by Cytochrome P450 enzymes.[1] The gem-dimethyl groups at the 5-position create steric bulk that hinders enzymatic approach to the adjacent nitrogen and carbon centers, significantly extending the half-life (

) of the molecule. -

Conformational Lock: The methyl groups restrict the conformational flexibility of the morpholine ring, locking it into a chair conformation that optimally fits the GABA-B orthosteric binding site while sterically clashing with the GABA-A receptor pocket.

Mechanism of Action: GABA-B Antagonism

SCH 50911 functions as a competitive antagonist at the GABA-B receptor, a G-protein coupled receptor (GPCR).[2]

-

Normal Physiology: GABA binds to GABA-B, triggering the

protein. This inhibits Adenylyl Cyclase (reducing cAMP) and opens G-protein-coupled Inwardly Rectifying Potassium channels (GIRK), leading to neuronal hyperpolarization (slow inhibitory postsynaptic potential, or slow-IPSP). -

Effect of SCH 50911: By occupying the GABA binding site, SCH 50911 prevents this cascade. It blocks the slow-IPSP and prevents presynaptic auto-inhibition, thereby increasing the release of neurotransmitters (GABA, glutamate, dopamine).

Part 2: Visualizing the Pathway

The following diagram illustrates the specific intervention point of SCH 50911 within the synaptic signaling cascade.

Figure 1: Mechanism of Action. SCH 50911 competitively blocks the GABA-B receptor, preventing Gi/o coupling and subsequent neuronal hyperpolarization.

Part 3: Experimental Protocols

Protocol A: Synthesis of Amide Derivatives (Lead Optimization)

Objective: Use the acetic acid tail of 2-(5,5-dimethylmorpholin-2-yl)acetic acid to couple with an amine-bearing scaffold (e.g., a fluorophore or a drug fragment).

Reagents:

-

(2S)-2-(5,5-Dimethylmorpholin-2-yl)acetic acid (1.0 eq)

-

Target Amine (

) (1.1 eq) -

HATU (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0 eq)

-

Solvent: Anhydrous DMF or DCM.

Step-by-Step Methodology:

-

Activation: Dissolve 2-(5,5-dimethylmorpholin-2-yl)acetic acid in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere.

-

Base Addition: Add DIPEA via syringe. Stir for 5 minutes at Room Temperature (RT).

-

Coupling Agent: Add HATU in one portion. The solution should turn slightly yellow. Stir for 15 minutes to form the activated ester.

-

Amine Addition: Add the Target Amine (

). -

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for mass shift:

). -

Workup: Dilute with EtOAc, wash with saturated

(to remove unreacted acid), water, and brine. Dry over -

Purification: Flash chromatography (MeOH/DCM gradient). The dimethyl group makes the product lipophilic enough for standard silica columns.

Protocol B: In Vitro Metabolic Stability Assay

Objective: Validate the stability advantage of the 5,5-dimethyl analog vs. unsubstituted morpholine.

System: Human Liver Microsomes (HLM). Control: Morpholine-2-acetic acid (unsubstituted).

-